molecular formula C10H16O7 B116961 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid CAS No. 114340-52-2

3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid

Cat. No.: B116961
CAS No.: 114340-52-2
M. Wt: 248.23 g/mol
InChI Key: XJPLJXMSVNSFCZ-UHFFFAOYSA-N
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Description

3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability under neutral and basic conditions and its ease of removal under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid typically involves the protection of the hydroxyl group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent like tetrahydrofuran (THF) at ambient temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of free amines.

Scientific Research Applications

3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid has diverse applications in scientific research:

    Chemistry: Used as a protecting group in peptide synthesis and other organic syntheses.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Industry: Applied in the production of fine chemicals and intermediates

Mechanism of Action

The mechanism of action of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid involves the protection of amine groups through the formation of a carbamate. The Boc group is added to the amine via nucleophilic addition, forming a stable intermediate. The removal of the Boc group is facilitated by acidic conditions, leading to the formation of a carbocation intermediate, which is stabilized by resonance and subsequently eliminated .

Comparison with Similar Compounds

  • 3-(tert-Butoxycarbonyl)-3-hydroxypropanoic acid
  • 3-(tert-Butoxycarbonyl)-3-hydroxybutanoic acid
  • 3-(tert-Butoxycarbonyl)-3-hydroxyhexanoic acid

Comparison: 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid is unique due to its specific chain length and the presence of two carboxyl groups, which provide additional sites for chemical modification. This makes it particularly useful in complex organic syntheses compared to its shorter or longer chain analogs .

Properties

IUPAC Name

3-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonyl]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O7/c1-9(2,3)17-8(15)10(16,4-6(11)12)5-7(13)14/h16H,4-5H2,1-3H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPLJXMSVNSFCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC(=O)O)(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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